![molecular formula C24H16N2OS B2604322 N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide CAS No. 392236-80-5](/img/structure/B2604322.png)

N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

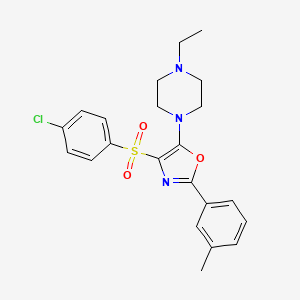

“N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry. They have been found to exhibit anti-tubercular activity .

Synthesis Analysis

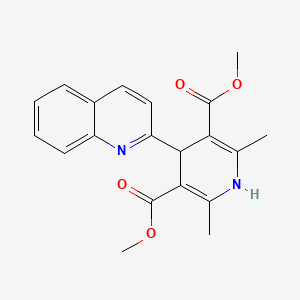

The synthesis of benzothiazole derivatives, including “N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives, including “N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide”, have been found to exhibit inhibitory activity against various enzymes . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide” can be determined based on its melting point, IR, 1H, 13C NMR, and mass spectral data .科学的研究の応用

Activation of Potassium Channels

This compound has been identified as an activator of KCa2 and KCa3.1 potassium channels . These channels play a crucial role in modulating calcium-signaling cascades and membrane potential in both excitable and non-excitable cells . Activators of these channels are valuable pharmacological tools and have potential therapeutic applications for treating conditions like ataxia, epilepsy, and hypertension.

Cardiovascular Research

In cardiovascular research, the compound has shown promise by potentiating the endothelium-derived hyperpolarizing factor (EDHF) response and lowering blood pressure. This suggests its potential use in developing new treatments for hypertension .

Neuropharmacology

The compound’s ability to activate specific potassium channels indicates its relevance in neuropharmacological research. It could be used to study the functional role of KCa2/3 channel activation in vivo and may contribute to the development of treatments for neurological disorders .

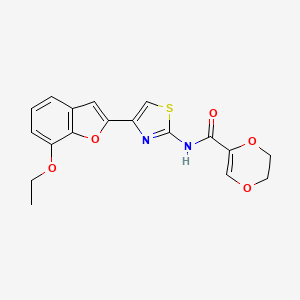

Synthesis of Bioactive Molecules

It serves as a precursor in the synthesis of bioactive molecules. For instance, derivatives of thiazole compounds have been found to exhibit significant activity against various bacterial and fungal strains, indicating its utility in antimicrobial drug development .

Green Chemistry

The compound is involved in research focused on green chemistry, particularly in the development of atom-economic and environmentally friendly methods for synthesizing benzothiazoles and naphthothiazoles under metal-free conditions .

Pharmacological Tool Development

As a pharmacological tool, it aids in defining the functional role of KCa2/3 channel activation. This is particularly important in the context of drug discovery, where understanding the molecular mechanisms of action can lead to the development of new drugs .

Chemical Library Component

This compound is part of chemical libraries used for early discovery research. It provides a structural framework upon which new compounds can be designed and synthesized for various pharmacological studies .

Molecular Pharmacology

In molecular pharmacology, the compound is used to investigate the effects of KCa2/3 channel activation on cellular processes. This research can uncover new insights into the treatment of diseases where these channels are implicated .

将来の方向性

The future directions for “N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide” could involve further exploration of its potential applications in medicinal chemistry, particularly its anti-tubercular activity . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

作用機序

Target of action

Compounds like “N-(naphtho[1,2-d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” often target specific enzymes or receptors in the body. For instance, benzothiazole derivatives have been reported to inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of action

The compound might interact with its targets by binding to their active sites, thereby altering their function. This interaction can result in the inhibition or activation of the target, leading to a change in the biochemical pathways within the cell .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets enzymes involved in the synthesis of certain molecules, it could disrupt those pathways, leading to a decrease in the production of those molecules .

特性

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2OS/c27-23(19-12-10-17(11-13-19)16-6-2-1-3-7-16)26-24-25-22-20-9-5-4-8-18(20)14-15-21(22)28-24/h1-15H,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAZWODHYVWSPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2604244.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2604248.png)

![(3E)-3-{[(3,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2604251.png)

![3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2604254.png)

![6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2604257.png)

![N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2604262.png)